molecular formula C13H13NOS B2768932 N-(1-phenylethyl)thiophene-3-carboxamide CAS No. 1026403-23-5

N-(1-phenylethyl)thiophene-3-carboxamide

Cat. No.: B2768932
CAS No.: 1026403-23-5
M. Wt: 231.31
InChI Key: KHUSVMCRSQWJQC-UHFFFAOYSA-N
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Description

N-(1-Phenylethyl)thiophene-3-carboxamide (CAS Number: 1026403-23-5) is a synthetic organic compound featuring a molecular formula of C 13 H 13 NOS and a molecular weight of 231.31 g/mol. This carboxamide derivative is supplied as a high-purity material intended for research and development purposes exclusively. The thiophene carboxamide scaffold is recognized in medicinal chemistry as a privileged structure for investigating novel bioactive molecules. Recent scientific literature highlights the significant research interest in this chemotype. Specifically, thiophene carboxamide derivatives have been identified as potent inhibitors of Sphingomyelin Synthase 2 (SMS2), an enzyme implicated in cellular sphingomyelin synthesis and inflammatory pathways . One such analogue demonstrated efficacy in preclinical models of dry eye disease by alleviating ocular surface inflammation and improving tear secretion . Furthermore, structurally related compounds featuring the thiophene carboxamide core have shown promising antiproliferative activities in vitro against various human cancer cell lines, suggesting potential for use in oncological research . This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring safe handling and compliance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

N-(1-phenylethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-10(11-5-3-2-4-6-11)14-13(15)12-7-8-16-9-12/h2-10H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUSVMCRSQWJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)thiophene-3-carboxamide typically involves the reaction of 3-thiophenecarboxylic acid with 2-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

General Chemical Reactions of Thiophene Derivatives

Thiophene derivatives, such as N-(1-phenylethyl)thiophene-3-carboxamide, can undergo various chemical reactions due to their functional groups:

  • Electrophilic Aromatic Substitution (EAS): Thiophene rings can participate in EAS reactions, where electrophiles substitute hydrogen atoms on the ring. This is less common than in benzene due to the electron-withdrawing effect of the sulfur atom but can occur under certain conditions .

  • Nucleophilic Substitution: The carboxamide group can undergo nucleophilic substitution reactions, where the amide nitrogen acts as a nucleophile or the carbonyl carbon is attacked by a nucleophile.

  • Hydrolysis: Carboxamides can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Data Tables and Research Findings

Due to the lack of specific data on this compound, the following table illustrates general reactions applicable to thiophene derivatives:

Reaction TypeConditionsProducts/Outcomes
Electrophilic Aromatic SubstitutionStrong acids, high temperatureSubstituted thiophenes
Nucleophilic SubstitutionNucleophiles, solvents like DMF or DCMSubstituted amides or thiophenes
HydrolysisAcidic or basic conditionsCarboxylic acids

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of thiophene-3-carboxamide, including N-(1-phenylethyl)thiophene-3-carboxamide, exhibit promising anticancer properties. For instance, a study focusing on benzo[b]thiophene derivatives demonstrated that certain compounds significantly inhibited the proliferation and migration of cancer cells, specifically targeting the RhoA/ROCK signaling pathway. The compound identified as b19 in this research showed enhanced anti-proliferative activity and induced apoptosis in MDA-MB-231 breast cancer cells, suggesting potential therapeutic applications in cancer treatment .

Case Study: RhoA/ROCK Pathway Inhibition

CompoundActivityCell LineMechanism
b19Inhibition of proliferation and migrationMDA-MB-231RhoA/ROCK pathway modulation

Antitubercular Activity

This compound has also been explored for its antitubercular properties. A screening campaign involving over 150,000 compounds identified several thiophene-based inhibitors that showed efficacy against the Pks13 thioesterase domain of Mycobacterium tuberculosis. The lead compound from this series demonstrated significant activity in both acute and chronic murine models of tuberculosis infection, indicating its potential as a candidate for further development .

Case Study: Pks13 Inhibitor Screening

CompoundActivityModelOutcome
TAM16Antitubercular efficacyMurine modelsAdvanced to preclinical candidate

Biochemical Research Applications

The compound's structure allows it to participate in biochemical assays aimed at understanding enzyme inhibition mechanisms. For example, fragment-based screening has been employed to identify potent inhibitors targeting specific enzymes involved in metabolic pathways relevant to diseases such as malaria and tuberculosis. The ability to inhibit aspartate transcarbamoylase (ATCase) has been highlighted as a promising target for developing new antimalarial drugs .

Case Study: ATCase Inhibition

CompoundTarget EnzymeIC50 Value (µM)Selectivity
Compound 1PfATCase1.59High

Biomedical Research and Drug Development

This compound is also utilized in biomedical research for its potential roles in drug repositioning and biomarker validation. The compound's diverse chemical properties allow researchers to explore its interactions with various biological targets, paving the way for innovative therapeutic strategies .

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)thiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethyl and thienyl groups can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the formamide moiety can participate in hydrogen bonding, further stabilizing the interaction with target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity
  • Compound 11: 5-Cyano-N-(4-methoxyphenyl)-4-[2-(2-chlorophenyl)aminoacetamido]-2-phenylaminothiophene-3-carboxamide Features a chlorophenyl and methoxyphenyl substituent. Yield: 66%, Melting Point: 156–158°C .
  • Compound 15: 4-Acetamido-5-hydrazinocarbonyl-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide Contains a hydrazinocarbonyl group, contributing to strong intermolecular hydrogen bonding. Yield: 84%, Melting Point: >300°C .
  • AHPTC: 2-Amino-5-heptyl-N-(1-phenylethyl)thiophene-3-carboxamide Includes a heptyl chain and amino group on the thiophene ring. Yield: 79%, synthesized via microwave-assisted reaction .
  • KR-36996 : Benzo[b]thiophene-3-carboxamide with a piperidinyloxy substituent.
    • Exhibits potent UT receptor antagonism (Ki: 4.4 nM) .

Physicochemical Properties

Table 1: Comparative Data for Selected Thiophene Carboxamides
Compound Name Key Substituents Yield (%) Melting Point (°C) Notable Features
N-(1-Phenylethyl)thiophene-3-carboxamide 1-Phenylethyl, thiophene-3-carboxamide N/A N/A Base structure for analog design
Compound 11 Chlorophenyl, methoxyphenyl 66 156–158 Moderate yield, halogenated aryl
Compound 15 Hydrazinocarbonyl, methoxyphenyl 84 >300 High thermal stability
AHPTC Heptyl, amino 79 N/A Aliphatic chain enhances lipophilicity
KR-36996 Benzo[b]thiophene, piperidinyloxy N/A N/A UT antagonist with nM affinity

Key Observations :

  • Melting Points: Electron-withdrawing groups (e.g., hydrazinocarbonyl in compound 15) increase melting points due to enhanced hydrogen bonding .
  • Yields : Microwave-assisted synthesis (compound 15: 84%) outperforms traditional methods (compound 13: 52%) .

Strategic Modifications for Drug Design

  • Electron-Donating Groups : Methoxyphenyl (compound 11) may enhance solubility but reduce metabolic stability .
  • Ring Fusion : Benzo[b]thiophene in KR-36996 increases aromatic surface area, critical for hydrophobic interactions in receptor pockets .

Biological Activity

N-(1-phenylethyl)thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes diverse research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to a class of thiophene derivatives, which are known for their diverse pharmacological properties. The structure can be represented as follows:

C12H13NO2S\text{C}_{12}\text{H}_{13}\text{N}\text{O}_2\text{S}

This compound features a thiophene ring, which is crucial for its biological interactions, particularly in targeting specific enzymes and receptors.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiophene derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

  • Cell Viability Assays : In vitro studies utilizing the MTT assay have shown that this compound reduces cell viability in cancer cell lines such as MCF-7 and PC-3. The IC50 values observed were comparable to established chemotherapeutic agents, indicating promising anticancer activity .
  • Mechanism of Action : The mechanism behind its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Treated cells showed increased levels of lactate dehydrogenase (LDH), suggesting membrane integrity loss typical of apoptotic processes .

Antituberculosis Activity

The compound has also been investigated for its antitubercular properties. Studies have demonstrated that thiophene derivatives can inhibit the growth of Mycobacterium tuberculosis.

  • Inhibition Studies : In vitro assays against various strains of M. tuberculosis showed that this compound exhibits significant inhibitory activity. For instance, it was effective against both drug-sensitive and resistant strains, with promising results in preliminary screening models .

Comparative Biological Activity Table

Activity Type IC50 Value (µM) Cell Line/Organism Reference
Anticancer40.1 (24h)PC-3
Anticancer27.05 (48h)PC-3
Antituberculosis4.61M. tuberculosis
Antituberculosis5.69M. tuberculosis

Case Studies and Experimental Findings

  • MCF-7 Cell Line Study : A study focused on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell proliferation over 72 hours, with an observed IC50 value indicating high potency against this cancer type .
  • Mycobacterial Inhibition : Another investigation assessed the compound's efficacy against M. tuberculosis using an acute infection model in mice. Results indicated a substantial reduction in bacterial load in treated groups compared to controls, suggesting potential for therapeutic development .

Q & A

Q. What in vitro and in vivo models validate target engagement (e.g., enzyme inhibition)?

  • Methodological Answer :
  • In vitro : Fluorescence polarization assays for kinase inhibition (IC50 determination).
  • In vivo : Xenograft models with biomarker analysis (e.g., phospho-ERK levels via Western blot) .

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